molecular formula C8H10N2O2 B12824972 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid

4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid

Cat. No.: B12824972
M. Wt: 166.18 g/mol
InChI Key: POHUEGUQFKCPCI-UHFFFAOYSA-N
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Description

4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid is a synthetic organic compound characterized by the presence of a diazirine ring and a butanoic acid moiety The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom, which is known for its photo-reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazirine Ring: The diazirine ring can be synthesized through the cyclization of an appropriate precursor, such as an azide or a diazo compound, under specific reaction conditions.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the prop-2-yn-1-yl moiety.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, such as oxidation or hydrolysis, to convert an intermediate compound into the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a photoaffinity label, which allows researchers to study the interactions between molecules by forming covalent bonds upon exposure to light.

    Biology: In biological research, the compound is used to investigate protein-ligand interactions, enzyme mechanisms, and cellular processes.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid involves the formation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to generate a highly reactive carbene species, which can insert into various chemical bonds, forming covalent linkages with target molecules. This reactivity makes the compound useful for studying molecular interactions and identifying binding sites.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)butanoic acid include other diazirine-containing compounds, such as:

  • 3-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
  • 4-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)pentanoic acid
  • 2-(3-(Prop-2-yn-1-yl)-3H-diazirin-3-yl)acetic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazirine ring allows for photo-reactivity, while the butanoic acid moiety provides solubility and reactivity in various chemical environments. This combination makes the compound particularly valuable for applications in photoaffinity labeling and molecular interaction studies.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-(3-prop-2-ynyldiazirin-3-yl)butanoic acid

InChI

InChI=1S/C8H10N2O2/c1-2-5-8(9-10-8)6-3-4-7(11)12/h1H,3-6H2,(H,11,12)

InChI Key

POHUEGUQFKCPCI-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(N=N1)CCCC(=O)O

Origin of Product

United States

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